3-Amino-1-indanone

Übersicht

Beschreibung

3-Amino-1-indanone is an impurity of Rasagiline . Rasagiline is an irreversible inhibitor of monoamine oxidase-B and is used as a monotherapy to treat symptoms in early Parkinson’s disease or as an adjunct therapy in more advanced cases .

Synthesis Analysis

The synthesis of 1-indanones has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials .Molecular Structure Analysis

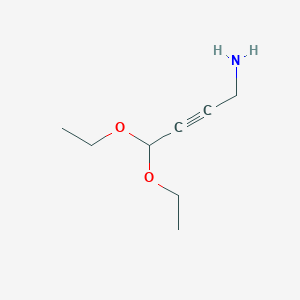

The molecular formula of 3-Amino-1-indanone is C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da .Chemical Reactions Analysis

The commonly used reaction in the synthesis of 1-indanones is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Physical And Chemical Properties Analysis

3-Amino-1-indanone has a predicted boiling point of 262.0±39.0 °C and a predicted density of 1.200±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Construction of Fused- and Spirocyclic Frameworks

3-Amino-1-indanone can be used in annulations to construct fused- and spirocyclic frameworks . These frameworks are prominent motifs found in a number of natural products and pharmaceuticals . The cyclization of the 1-indanone core has seen significant advancements in recent years .

Synthesis of Various Carbocyclic and Heterocyclic Skeletons

New strategies for the synthesis of various carbocyclic and heterocyclic skeletons have been demonstrated using 1-indanones . Mechanistic aspects of representative reactions are illustrated for better understanding of reaction pathways .

Stereoselective Formation of Polycyclic Compounds

A large number of transformations involving 1-indanones offer stereoselective formation of desired polycyclic compounds . This is particularly important in the synthesis of biologically relevant compounds and natural products .

Synthesis of Bioactive Molecules

1-Indanones and related compounds are important bioactive molecules . These compounds have exhibited biological activity against cancer cells and Alzheimer’s disease . They can also be used as synthetic intermediates for several drugs and as precursors to natural products .

Use as Ligands in Olefinic Polymerization Catalysts

1-Indanones have applications as ligands in olefinic polymerization catalysts . This is an important area of research in the field of polymer chemistry .

Use in Organic Electronics and Photopolymerization

1-Indanones find applications in various research fields ranging from medicinal chemistry, organic electronics, to photopolymerization . This makes them versatile compounds in scientific research .

Use in Optical Sensing and Non-Linear Optical Applications

1-Indanones are also used in optical sensing and non-linear optical (NLO) applications . This opens up a wide range of possibilities for their use in advanced technologies .

Synthesis of Biologically Active 1-Indanone Derivatives

1-Indanones can be converted to biologically active 1-indanone derivatives in a few steps . This makes them valuable in the synthesis of biologically active compounds .

Wirkmechanismus

Target of Action

3-Amino-1-indanone is a derivative of 1-indanone, which is a prominent motif found in a number of natural products and pharmaceuticals . The primary targets of 1-indanone derivatives are often cellular receptors or enzymes, such as adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines, especially adrenaline and noradrenaline .

Mode of Action

The mode of action of 3-Amino-1-indanone involves its interaction with these targets. For instance, it may bind to the active site of an enzyme or receptor, altering its function and leading to changes in cellular processes

Pharmacokinetics

These properties could include its solubility, stability, and permeability, as well as its susceptibility to metabolic enzymes .

Action Environment

The action, efficacy, and stability of 3-Amino-1-indanone can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues

Safety and Hazards

Zukünftige Richtungen

Indanones, including 3-Amino-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . In the past few years, significant advancement has been achieved regarding the cyclization of the 1-indanone core . Future research may focus on further exploring the versatile reactivity of 1-indanones and their potential applications in various fields .

Eigenschaften

IUPAC Name |

3-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHMCTUYDVMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327796 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-indanone | |

CAS RN |

117291-44-8 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the recent advancements in synthesizing 3-Amino-1-indanones?

A1: A simple and efficient method for synthesizing 3-Amino-1-indanones has been developed. [] While the specific details of this method are not provided in the abstract, the research highlights its novelty. Additionally, a separate study [] focuses on a metal-free cyclocarboamination reaction between ortho-formyl phenylacetylenes and secondary amines. This reaction offers a tunable approach to synthesizing either 1,3-diamino-1H-indenes (which are essentially reactive enamines) or 3-amino-1-indanones depending on the purification procedure. This method is particularly noteworthy as it avoids the use of metal catalysts and proceeds under mild reaction conditions.

Q2: Can 3-Amino-1-indanones be used as a building block for other compounds?

A2: Yes, research indicates that 3-amino-1-indanones can be used as a precursor for synthesizing other valuable compounds. For instance, they can undergo rearrangement to form 4-Amino-1,2,3,4-tetrahydro-1-isoquinolones. [] This transformation highlights the versatility of 3-amino-1-indanones in synthetic chemistry and its potential application in developing new chemical entities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

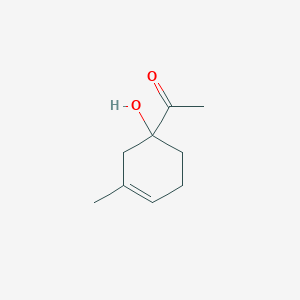

![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)